molecular formula C15H15NO3S2 B2420230 6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one CAS No. 102996-98-5

6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one

Cat. No. B2420230
M. Wt: 321.41
InChI Key: HDQMQMSABKIKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one” belongs to a class of compounds known as azepines . Azepines are seven-membered heterocyclic compounds containing one nitrogen atom . They are important in the field of medicinal chemistry due to their presence in a variety of biologically active substances .


Synthesis Analysis

While specific synthesis methods for this compound were not found, azepines can generally be synthesized through methods such as recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Thienoazepines : Daly et al. (1988) described the synthesis of novel thienoazepines, including derivatives of the compound , through photolysis of azido compounds. This research contributed to the development of new methodologies in heterocyclic chemistry (Daly et al., 1988).
  • Development of Thienoazepines and Benzazepines : Another study by Daly et al. (1983) focused on the synthesis of similar compounds through photolysis in diethylamine-THF, highlighting the versatility of these reactions (Daly et al., 1983).
  • Condensed Thiophen Ring Systems : Research by Iddon et al. (1975) explored the formation of thienoazepines and thienobenzoxazoles from azidobenzo[b]thiophens, contributing to the understanding of ring system transformations in organic chemistry (Iddon et al., 1975).

Potential Applications

  • Heterocycles with Azaallyl System : A study by Röhrkasten and Kreher (1991) investigated the synthesis of 5H-Dibenz[c,e]azepines, a closely related compound, which can provide insights into the structural and functional properties of similar heterocycles (Röhrkasten & Kreher, 1991).
  • Annulated 1,2,4-Triazoles Synthesis : Wang et al. (2003) developed a synthesis approach for thieno[2,3-f][1,2,4]triazolo[1,5-a]azepines, demonstrating the versatility of this compound in creating novel triheterocyclic ring systems (Wang et al., 2003).

properties

IUPAC Name

6-(4-methylphenyl)sulfonyl-7,8-dihydro-5H-thieno[2,3-d]azepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-11-2-4-12(5-3-11)21(18,19)16-8-6-15-13(7-9-20-15)14(17)10-16/h2-5,7,9H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQMQMSABKIKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C=CS3)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Methylbenzenesulfonyl)-4H,5H,6H,7H,8H-thieno[2,3-d]azepin-4-one

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